

# Moisture sensitivity and handling of Tetrahydro-2H-pyran-4-yl methanesulfonate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Tetrahydro-2H-pyran-4-yl  
methanesulfonate

Cat. No.: B134751

[Get Quote](#)

## Technical Support Center: Tetrahydro-2H-pyran-4-yl methanesulfonate

This guide provides researchers, scientists, and drug development professionals with essential information on the moisture sensitivity and proper handling of **Tetrahydro-2H-pyran-4-yl methanesulfonate** to ensure experimental success and maintain compound integrity.

## Frequently Asked Questions (FAQs)

Q1: What is **Tetrahydro-2H-pyran-4-yl methanesulfonate** and why is it used?

**Tetrahydro-2H-pyran-4-yl methanesulfonate** is an organic compound featuring a tetrahydro-pyran ring and a methanesulfonate (mesylate) functional group. The methanesulfonate group is an excellent leaving group, making this compound a valuable intermediate in various organic synthesis reactions, particularly in the formation of ethers and esters.<sup>[1]</sup> The tetrahydro-pyran moiety can contribute to the stability and desired physicochemical properties of the final molecule.<sup>[1]</sup>

Q2: How moisture-sensitive is **Tetrahydro-2H-pyran-4-yl methanesulfonate**?

This compound is explicitly classified as "Moisture Sensitive".<sup>[2]</sup> The methanesulfonate ester functional group is susceptible to hydrolysis, a reaction with water that would cleave the ester

and yield tetrahydropyran-4-ol and methanesulfonic acid. This degradation will reduce the purity of the reagent and can lead to failed or low-yielding subsequent reactions.

Q3: What are the recommended storage conditions for this compound?

To maintain its quality and prevent degradation, **Tetrahydro-2H-pyran-4-yl methanesulfonate** should be stored under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[2] The container should be tightly sealed and kept in a dry, well-ventilated place. For long-term storage, keeping it in a cool, dry place is recommended.[3]

Q4: What are the physical characteristics of high-purity **Tetrahydro-2H-pyran-4-yl methanesulfonate**?

High-purity **Tetrahydro-2H-pyran-4-yl methanesulfonate** is a solid, typically appearing as a white, off-white, or pale beige powder or crystalline solid.[2][4] Any significant deviation from this appearance, such as a sticky or clumped texture, may indicate moisture absorption.

Q5: What are the potential consequences of using moisture-exposed **Tetrahydro-2H-pyran-4-yl methanesulfonate** in my experiment?

Using a moisture-exposed reagent can lead to several undesirable outcomes:

- Reduced Yield: The active reagent concentration will be lower than expected, leading to incomplete reactions and lower yields of the desired product.
- Formation of Byproducts: The hydrolysis product, tetrahydropyran-4-ol, may compete in subsequent reactions or introduce impurities that are difficult to separate.
- Inconsistent Results: The extent of degradation can vary, leading to poor reproducibility of your experiments.

## Troubleshooting Guide

This section addresses common issues encountered when using **Tetrahydro-2H-pyran-4-yl methanesulfonate**.

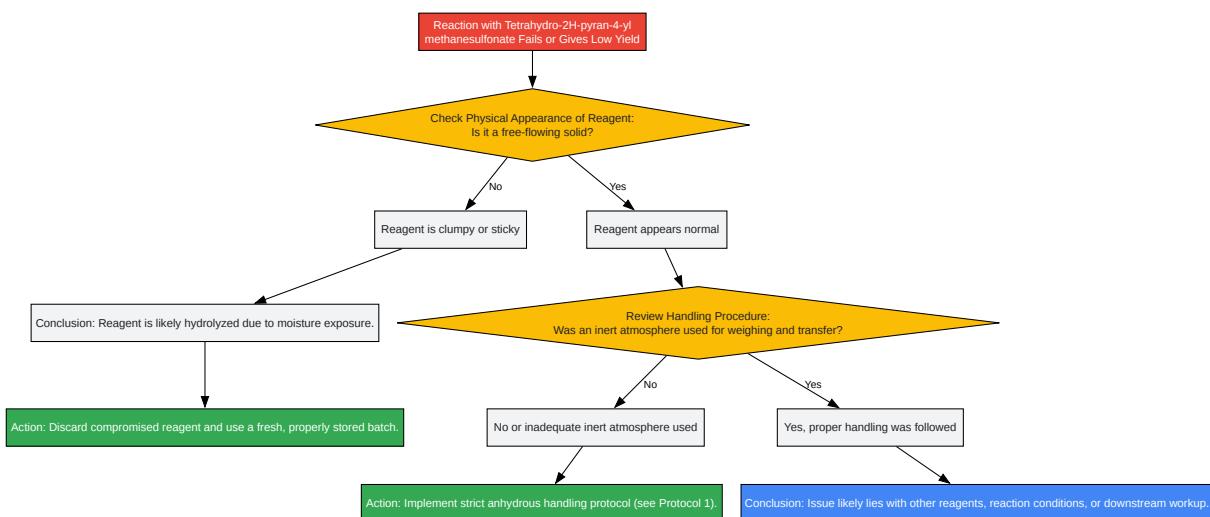
| Observed Problem                                                                      | Potential Cause                                                                                                  | Recommended Solution                                                                                                                                                                                                                |
|---------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Low or no yield in a reaction where the compound is a starting material.              | The reagent may have been compromised by moisture, leading to its hydrolysis.                                    | 1. Ensure the reagent was stored under an inert atmosphere and in a desiccator. 2. Use a fresh, unopened bottle of the reagent if possible. 3. Handle the reagent under strictly anhydrous conditions (see Experimental Protocols). |
| The solid reagent appears clumpy, sticky, or has a lower melting point than expected. | The reagent has likely absorbed atmospheric moisture. The reported melting point is 47-49°C. <a href="#">[2]</a> | Discard the compromised reagent and obtain a fresh supply. Do not attempt to dry the reagent in a standard oven, as this may cause further decomposition.                                                                           |
| Inconsistent results between different batches of experiments.                        | This could be due to variations in the handling of the moisture-sensitive reagent.                               | Standardize the handling protocol for all experiments. Ensure that an inert atmosphere is used consistently when weighing and transferring the compound.                                                                            |
| Presence of unexpected polar impurities in the reaction mixture by TLC or LC-MS.      | These impurities may include tetrahydropyran-4-ol, the hydrolysis product of the starting material.              | Confirm the identity of the impurity by comparing it with an authentic sample of tetrahydropyran-4-ol. If confirmed, the starting material is likely hydrated.                                                                      |

## Experimental Protocols

Protocol 1: Handling and Dispensing **Tetrahydro-2H-pyran-4-yl methanesulfonate** under an Inert Atmosphere

This protocol outlines the procedure for safely weighing and transferring the reagent while minimizing exposure to atmospheric moisture.

Materials:


- **Tetrahydro-2H-pyran-4-yl methanesulfonate** in its original container
- Glovebox or a Schlenk line setup with a supply of inert gas (Argon or Nitrogen)
- Dry, clean glassware (reaction flask, weighing boat/paper, funnel)
- Spatula
- Analytical balance (if inside a glovebox) or a tared, sealed vial for transfer

Procedure:

- Preparation: Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool to room temperature in a desiccator or under a stream of inert gas.
- Inert Atmosphere:
  - Using a Glovebox: Place the sealed bottle of the reagent, glassware, and spatula into the glovebox antechamber. Purge the antechamber according to the glovebox's standard operating procedure before transferring the items into the main chamber.
  - Using a Schlenk Line: Assemble the reaction flask and equip it with a septum. Purge the flask with inert gas for several minutes.
- Dispensing:
  - In a Glovebox: Inside the glovebox, carefully open the reagent bottle. Use a clean, dry spatula to weigh the desired amount of the solid onto a weighing paper or into a tared vial.
  - Without a Glovebox (Positive Pressure Technique): Briefly remove the cap of the reagent bottle while maintaining a positive pressure of inert gas flowing out of the bottle to prevent air ingress. Quickly take the required amount with a spatula and immediately reseal the bottle. Transfer the solid to the reaction flask against a counterflow of inert gas.

- Transfer to Reaction Vessel: Promptly transfer the weighed solid to the reaction flask. If weighed in a vial, this can be done by quickly adding it to the flask under a positive flow of inert gas.
- Sealing: Immediately seal the reaction flask and the stock bottle of the reagent. Purge the headspace of the stock bottle with inert gas before tightly closing the cap.
- Storage of Stock Bottle: Wrap the cap of the stock bottle with paraffin film for an extra seal and store it in a desiccator under an inert atmosphere.

## Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting decision tree for failed reactions.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 134419-59-3: Tetrahydro-2H-pyran-4-yl methanesulfonate [cymitquimica.com]
- 2. Tetrahydro-2H-pyran-4-yl methanesulfonate CAS#: 134419-59-3 [m.chemicalbook.com]
- 3. 134419-59-3 Tetrahydro-2H-pyran-4-yl methanesulfonate AKSci 3865AD [aksci.com]
- 4. Tetrahydro-2H-pyran-4-yl methanesulfonate, CasNo.134419-59-3 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- To cite this document: BenchChem. [Moisture sensitivity and handling of Tetrahydro-2H-pyran-4-yl methanesulfonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b134751#moisture-sensitivity-and-handling-of-tetrahydro-2h-pyran-4-yl-methanesulfonate>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)